3-Methyl-2-(prop-2-en-1-yloxy)pyridine
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Overview
Description
3-Methylpyridine, also known as 3-picoline, is an organic compound with the formula 3-CH3C5H4N . It is one of three positional isomers of methylpyridine . This colorless liquid is a precursor to pyridine derivatives that have applications in the pharmaceutical and agricultural industries .
Synthesis Analysis
3-Methylpyridine is produced industrially by the reaction of acrolein with ammonia . These ingredients are combined as gases which flow over an oxide-based heterogeneous catalyst . The reaction is multistep, culminating in cyclisation .Molecular Structure Analysis
The molecular structure of 3-Methylpyridine consists of a pyridine ring with a methyl group attached at the 3rd position .Chemical Reactions Analysis
The reactions of 2-methylpyridines have been studied in a flow synthesis setup . The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines .Physical and Chemical Properties Analysis
3-Methylpyridine is a colorless liquid with a strong odor and is classified as a weak base . It has a density of 0.957 g/mL, a melting point of -19 °C, and a boiling point of 144 °C .Scientific Research Applications
Pyrrolidines Synthesis
Pyrrolidines, significant for their biological effects and industrial applications, can be synthesized through polar [3+2] cycloaddition involving ylides and nitropropenes. This method demonstrates the potential for analogous reactions with other 2-substituted nitroethene analogues, underpinning the versatility of pyrrolidine chemistry in scientific research (Żmigrodzka et al., 2022).
Catalytic Methylation of Pyridines
A novel catalytic method has been described for the direct methylation of the pyridine aromatic ring, utilizing methanol and formaldehyde. This process illustrates the innovative approach towards modifying pyridine structures, essential in the drug discovery process, by exploiting the reactivity between aromatic and non-aromatic compounds (Grozavu et al., 2020).
Ligand Synthesis and Coordination Chemistry
The synthesis and complex chemistry of 2,6-di(pyrazol-1-yl)pyridine and related ligands have been extensively reviewed, highlighting their applications in creating luminescent lanthanide compounds for biological sensing and iron complexes with unique thermal and photochemical properties. These developments underscore the adaptability and utility of pyridine derivatives in coordination chemistry (Halcrow, 2005).
Solar Cell Performance Enhancement
Research on co-sensitized solar cells employing pyridine-anchor co-adsorbents has shown significant efficiency improvements. This study exemplifies the role of pyridine derivatives in optimizing the light absorption and electron lifetime in dye-sensitized solar cells, providing a path towards more efficient renewable energy sources (Wei et al., 2015).
Sonochemical Degradation of Organic Compounds
The sonochemical degradation of 3-Methyl pyridine, a compound with environmental and health impacts, illustrates the potential of ultrasound in combination with oxidants for effective water treatment. This research offers insights into the mechanisms and efficiencies of advanced oxidation processes for the remediation of hazardous substances (Daware & Gogate, 2020).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-methyl-2-prop-2-enoxypyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-3-7-11-9-8(2)5-4-6-10-9/h3-6H,1,7H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEMNLNBOUWYNAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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